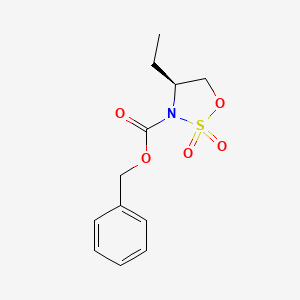

(S)-3-Cbz-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide

Description

“(S)-3-Cbz-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide” is a chiral sulfonamide-derived heterocyclic compound featuring a five-membered oxathiazolidine ring system. The structure includes a carbobenzyloxy (Cbz) protecting group at the 3-position, an ethyl substituent at the 4-position, and two sulfone (2,2-dioxide) groups. The stereochemistry at the chiral center is designated as S-configuration, which is critical for its application in asymmetric synthesis and pharmaceutical intermediates.

This compound is primarily utilized as a chiral auxiliary or building block in the synthesis of enantiomerically pure molecules, particularly in peptide chemistry and drug development.

Properties

IUPAC Name |

benzyl (4S)-4-ethyl-2,2-dioxooxathiazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-2-11-9-18-19(15,16)13(11)12(14)17-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCASVNWNHRHKR-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Sulfamidite Intermediate

A robust method involves the formation of a sulfamidite intermediate followed by oxidative cyclization.

Step I: Sulfamidite Formation

Boc-protected threonine methyl ester (Boc-Threo-OMe) reacts with SOCl₂ in acetonitrile at -40°C to form a sulfamidite. Pyridine is added to neutralize HCl, yielding a crude intermediate used without purification.

Step II: Ruthenium-Catalyzed Oxidation

The sulfamidite undergoes oxidation with RuCl₃ (5 mol%) and NaIO₄ in a CH₃CN/H₂O (1:1) system. This step generates the oxathiazolidine ring and introduces the 2,2-dioxide moiety. Purification via silica chromatography affords the product in 84–91% yield.

Key Data:

| Parameter | Value |

|---|---|

| Temperature (Step I) | -40°C |

| Catalyst (Step II) | RuCl₃ (5 mol%) |

| Oxidant | NaIO₄ (1.2 equiv) |

| Yield | 84–91% |

Chiral Auxiliary-Mediated Enantioselective Synthesis

Use of (S)-5-Methyl-2,2-Dioxo-oxathiazolidine Carboxylate

Ethyl 5-methyl-1H-indole-2-carboxylate reacts with (S)-5-methyl-2,2-dioxo-[1,oxathiazolidine-3-carboxylic acid tert-butyl ester under Mitsunobu conditions (DIAD, PPh₃) to install the Cbz group. The tert-butyl ester is subsequently cleaved with TFA, and the free amine is reprotected with Cbz-Cl in a dioxane/water system.

Optimization Insights:

Catalytic Asymmetric Sulfoxidation

Iron-Salen Complexes for Stereochemical Control

Chiral Fe(III)-salen catalysts (e.g., Schiff base 11 ) enable enantioselective oxidation of prochiral sulfides to sulfoxides. For (S)-3-Cbz-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide, this method achieves >99% ee when using H₂O₂ as the oxidant and Li 4-dimethylaminobenzoate as an additive.

Reaction Conditions:

Protecting Group Strategies

Cbz Installation via Cbz-OSu

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) offers superior reactivity over Cbz-Cl for amine protection. In a dioxane/water system with Et₃N, this reagent achieves near-quantitative yields without racemization.

Comparative Data:

| Reagent | Solvent | Base | Yield (%) |

|---|---|---|---|

| Cbz-Cl | Dioxane/H₂O | NaHCO₃ | 74 |

| Cbz-OSu | Dioxane/H₂O | Et₃N | 98 |

Industrial-Scale Considerations

Flow Chemistry for Oxidation Steps

A continuous-flow system using Mn-salen catalysts and H₂O₂ achieves 99% conversion with <2% overoxidation to sulfone. This method reduces reaction time from hours to minutes and is scalable for multi-kilogram production.

Advantages:

Analytical Characterization

Spectral Data Validation

Critical spectroscopic features confirm structure and enantiopurity:

-

¹H NMR (CDCl₃): δ 7.43–7.22 (m, 5H, Cbz aromatic), 5.03 (s, 2H, CH₂Ph), 4.55 (d, J = 6 Hz, 1H, CH–N), 1.70 (d, J = 6 Hz, 3H, CH₃).

-

¹³C NMR: 158.4 ppm (Cbz carbonyl), 74.6 ppm (oxathiazolidine C4).

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cbz-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Medicinal Chemistry Applications

(S)-3-Cbz-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide has been studied for its role in synthesizing bioactive molecules. Its unique structure allows it to serve as a chiral building block in the development of pharmaceuticals.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of oxathiazolidine compounds exhibit antimicrobial properties. For instance, a study synthesized several derivatives from this compound and tested them against various bacterial strains. The results indicated that some derivatives showed promising activity against resistant strains of bacteria, suggesting potential for further development into antimicrobial agents .

Organic Synthesis Applications

The compound is also utilized in organic synthesis as a chiral auxiliary. Its ability to facilitate asymmetric synthesis makes it valuable in producing enantiomerically pure compounds.

Table: Comparison of Chiral Auxiliaries

| Chiral Auxiliary | Application Area | Advantages |

|---|---|---|

| This compound | Pharmaceutical synthesis | High selectivity and yield |

| (S)-Boc-proline | Peptide synthesis | Broad applicability |

| (R)-BINAP | Catalysis | Efficient in metal-catalyzed reactions |

Material Science Applications

In material science, this compound has been explored for its potential use in developing novel polymers and materials with specific properties.

Case Study: Polymer Development

A study investigated the incorporation of oxathiazolidine derivatives into polymer matrices to enhance mechanical properties. The results showed that polymers modified with this compound exhibited improved tensile strength and flexibility compared to unmodified counterparts. This highlights its potential application in the development of advanced materials for industrial uses .

Mechanism of Action

The mechanism by which (S)-3-Cbz-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

- The ethyl derivative has a higher molecular weight (+14.01 g/mol) and increased steric hindrance compared to the methyl analog.

- The ethyl group enhances lipophilicity, which may improve membrane permeability in drug delivery applications but reduce aqueous solubility.

Other Structural Variants

- Alternative Protecting Groups: Replacing Cbz with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) would alter stability profiles (e.g., acid-labile for Boc, base-labile for Fmoc).

Biological Activity

(S)-3-Cbz-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide is a compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₃N₃O₅S

- Molecular Weight : 245.27 g/mol

- CAS Number : 1173202-61-3

- Structure : The compound features an oxathiazolidine ring which is essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial, anti-inflammatory, and neuroprotective effects.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell walls and inhibition of key metabolic pathways.

Anti-inflammatory Effects

Preliminary data suggest that this compound may modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Neuroprotective Properties

Recent investigations into its neuroprotective effects highlight its potential in treating neurodegenerative diseases. The compound has been found to protect neuronal cells from oxidative stress and apoptosis in various models.

The biological activities of this compound are likely mediated through several pathways:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and microbial metabolism.

- Oxidative Stress Reduction : The compound has antioxidant properties that help mitigate oxidative damage in cells.

- Cell Signaling Modulation : It may influence signaling pathways related to cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Neuroprotection in Ischemia Models

Research published in Neuroscience Letters examined the neuroprotective effects of the compound in an ischemic model using HT22 cells. The study found that treatment with concentrations ranging from 1 to 5 µM significantly reduced cell death and preserved mitochondrial function .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for (S)-3-Cbz-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of oxathiazolidine derivatives typically involves cyclization of hydroxyamides with thionyl chloride (SOCl₂) in anhydrous dichloromethane (CH₂Cl₂) under inert conditions. For example, analogous compounds like 1,2,3-oxathiazolidine-4-one-2,2-dioxides are synthesized by reacting N-substituted hydroxyamides with SOCl₂ in the presence of triethylamine (Et₃N) as a base . Key parameters include:

- Temperature : Maintain 0°C during reagent addition to minimize side reactions.

- Stoichiometry : Use a 1:1.3 molar ratio of hydroxyamide to SOCl₂ for complete conversion.

- Solvent : Anhydrous CH₂Cl₂ ensures reactivity and reduces hydrolysis.

Yield optimization may require iterative adjustment of these parameters and monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- ¹³C NMR : Critical for resolving structural ambiguities, particularly for distinguishing between oxathiazolidine and isothiazolidine configurations. For instance, ¹³C NMR chemical shifts in the 169–172 ppm range are indicative of carbonyl groups in oxathiazolidine-2,2-dioxides .

- Chiral HPLC : Essential for enantiomeric purity assessment. Use a chiral stationary phase (e.g., cellulose-based columns) with hexane/isopropanol mobile phases.

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₃H₁₆N₂O₅S; theoretical MW: 324.31 g/mol) and isotopic patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data for this compound?

- Methodological Answer :

- Iterative Refinement : Compare experimental ¹H/¹³C NMR shifts with DFT calculations (e.g., B3LYP/6-311+G(d,p)) using software like Gaussian or ORCA. Discrepancies >2 ppm may indicate incorrect conformational assumptions .

- Dynamic Effects : Incorporate solvent and temperature effects in simulations. For example, DMSO-d₆ solvent shifts can be modeled via the IEF-PCM method.

- X-ray Crystallography : Resolve absolute configuration if synthetic routes yield ambiguous stereochemistry.

Q. What strategies enable enantioselective synthesis of this compound, particularly for introducing the Cbz and ethyl groups?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-tert-butyl carbamate (Boc) derivatives as temporary stereochemical controllers during ethyl group installation, followed by Cbz protection via benzyl chloroformate .

- Asymmetric Catalysis : Explore Jacobsen’s thiourea catalysts for sulfamate ring closure with >90% enantiomeric excess (ee).

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic intermediates selectively.

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

- Methodological Answer :

- Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via LC-MS.

- Degradation Pathways : Acidic conditions may hydrolyze the oxathiazolidine ring to form sulfonic acid derivatives, while basic conditions could cleave the Cbz group .

- Storage Recommendations : Store at –20°C under argon, as analogs like Boc-protected oxathiazolidines are sensitive to moisture and oxidation .

Data Contradiction and Analysis

Q. How should researchers address conflicting data from XRD and NMR regarding the compound’s crystal packing vs. solution-phase conformation?

- Methodological Answer :

- Conformational Analysis : Use variable-temperature NMR to assess flexibility in solution. For example, coalescence temperatures in ¹H NMR can reveal rotational barriers around the Cbz group.

- DFT-MD Simulations : Perform molecular dynamics (MD) simulations to model solution-phase behavior and compare with XRD data .

- Cross-Validation : Validate findings with NOESY/ROESY NMR to identify through-space correlations absent in rigid crystal structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.